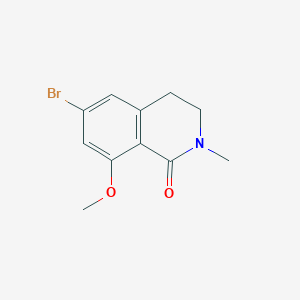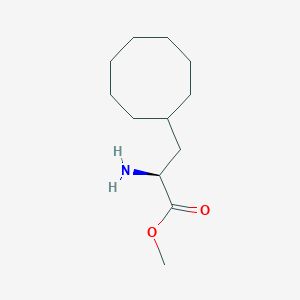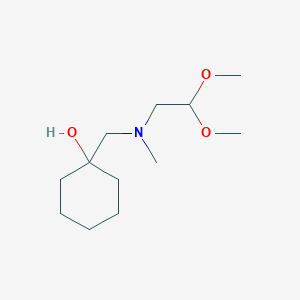
1-(((2,2-Dimethoxyethyl)(methyl)amino)methyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((2,2-Dimethoxyethyl)(methyl)amino)methyl)cyclohexan-1-ol is a complex organic compound that belongs to the class of alcohols This compound features a cyclohexane ring substituted with a hydroxyl group and a side chain containing a dimethoxyethyl and methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((2,2-Dimethoxyethyl)(methyl)amino)methyl)cyclohexan-1-ol typically involves multiple steps. One common approach is to start with cyclohexanone, which undergoes a Mannich reaction with formaldehyde and dimethylamine to form the intermediate. This intermediate is then subjected to a reductive amination process using sodium borohydride or a similar reducing agent to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(((2,2-Dimethoxyethyl)(methyl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.
Scientific Research Applications
1-(((2,2-Dimethoxyethyl)(methyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(((2,2-Dimethoxyethyl)(methyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(((2,2-Dimethoxyethyl)(methyl)amino)methyl)cyclobutan-1-ol: This compound has a similar structure but features a cyclobutane ring instead of a cyclohexane ring.
1-(((2,2-Dimethoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol: This compound has a cyclopentane ring and similar functional groups.
Uniqueness
1-(((2,2-Dimethoxyethyl)(methyl)amino)methyl)cyclohexan-1-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its larger ring size compared to cyclobutane and cyclopentane derivatives can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H25NO3 |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-[[2,2-dimethoxyethyl(methyl)amino]methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO3/c1-13(9-11(15-2)16-3)10-12(14)7-5-4-6-8-12/h11,14H,4-10H2,1-3H3 |
InChI Key |
JPCAQBLSOLNHKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(OC)OC)CC1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B13342159.png)
![2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13342160.png)
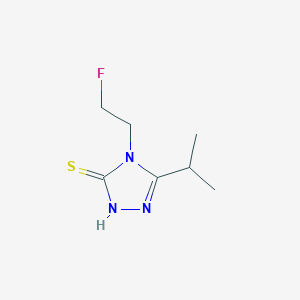
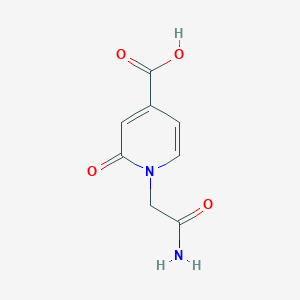


![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetic acid](/img/structure/B13342179.png)
![2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13342184.png)
![Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13342194.png)

![4-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13342220.png)

